molecular formula C6H11NO3 B1300888 (R)-Methyl morpholine-3-carboxylate CAS No. 1187933-47-6

(R)-Methyl morpholine-3-carboxylate

Cat. No.: B1300888
CAS No.: 1187933-47-6
M. Wt: 145.16 g/mol
InChI Key: VVYXIRKYWOEDRA-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Methyl morpholine-3-carboxylate (CAS 1187933-47-6) is a chiral morpholine derivative with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol . Its IUPAC name is methyl (3R)-morpholine-3-carboxylate, and it is recognized by synonyms such as Methyl (3R)-3-Morpholinecarboxylate. The compound features a morpholine ring substituted with a methyl ester group at the (R)-configured third position.

Preparation Methods

Preparation Methods of (R)-Methyl morpholine-3-carboxylate

Esterification of (R)-Morpholine-3-carboxylic acid

The most common synthetic route to this compound involves the esterification of the corresponding (R)-morpholine-3-carboxylic acid. This method typically includes:

  • Starting material: (R)-Morpholine-3-carboxylic acid or its protected derivatives (e.g., 4-Boc-3(R)-morpholinecarboxylic acid)
  • Reagents: Methanol as the esterifying agent, often in the presence of acid catalysts or activating agents
  • Conditions: Mild temperatures, sometimes under reflux, with inert atmosphere to prevent racemization
  • Work-up: Removal of solvents and purification by crystallization or chromatography.

This method preserves the stereochemistry at the 3-position and yields the methyl ester with high enantiomeric purity.

Carbodiimide-Mediated Coupling and Esterification

An alternative approach uses carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) combined with N-hydroxysuccinimide (NHS) to activate the carboxylic acid group, facilitating esterification with methanol or other alcohols. This method offers:

  • High selectivity and mild reaction conditions
  • Compatibility with aqueous or mixed solvents
  • Reduced side reactions and racemization risk
  • Applicability in coupling with amine-containing molecules for further functionalization.

Reduction and Cyclization Routes (Indirect Synthesis)

Some synthetic routes start from morpholine derivatives or morpholinones, followed by selective reduction and cyclization steps to introduce the carboxylate group and establish the chiral center. For example:

  • Reduction of 5-methylmorpholin-3-one with lithium aluminium hydride (LAH) in tetrahydrofuran (THF) at 0–20°C for extended periods (e.g., 16 hours)
  • Subsequent esterification or protection steps to yield the methyl ester
  • These methods require careful control of stereochemistry and reaction conditions to maintain the (R)-configuration.

Industrial and Continuous Flow Synthesis

On an industrial scale, continuous flow reactors are employed to optimize yield and purity. Key features include:

  • Precise temperature and reaction time control (typically 50–70°C)
  • Use of bases such as sodium hydroxide or potassium carbonate to facilitate carboxylation and esterification
  • Acidification steps to isolate the hydrochloride salt or free ester
  • Automated purification and quality control to ensure batch consistency.

Data Table: Summary of Preparation Methods

Method Starting Material Reagents/Conditions Yield & Purity Notes
Direct Esterification (R)-Morpholine-3-carboxylic acid Methanol, acid catalyst, reflux, inert atm. High yield, high enantiopurity Simple, widely used
Carbodiimide-Mediated Coupling (R)-Morpholine-3-carboxylic acid EDC, NHS, methanol, mild temp High selectivity, mild conditions Useful for further conjugation
Reduction of Morpholinone 5-Methylmorpholin-3-one LAH in THF, 0–20°C, 16 h Moderate to high yield Requires careful stereochemical control
Industrial Continuous Flow Morpholine + carboxylating agent Base (NaOH/K2CO3), 50–70°C, acidification High yield, scalable Automated, consistent quality

Research Findings and Analytical Considerations

  • The stereochemical integrity of this compound is critical; methods that avoid harsh conditions minimize racemization.
  • Analytical techniques such as chiral HPLC, NMR spectroscopy, and X-ray crystallography are employed to confirm enantiomeric purity and structure.
  • Storage under inert atmosphere and low temperature (-20°C) is recommended to maintain compound stability.
  • The compound’s versatility in esterification, amidation, and cyclization reactions makes it a valuable intermediate in complex molecule synthesis.

Chemical Reactions Analysis

Types of Reactions: ®-Methyl morpholine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the morpholine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

(R)-Methyl morpholine-3-carboxylate is utilized as an intermediate in the synthesis of various biologically active molecules. Its unique structure allows for the generation of compounds with specific stereochemical properties, essential for drug efficacy. Research indicates its potential role in enhancing the potency and selectivity of CNS-active drugs .

Chemical Synthesis

The compound plays a critical role in the synthesis of complex organic molecules:

  • Esterifications : It can undergo reactions to form esters, which are vital in creating various chemical entities.
  • Amidations : The compound can be converted into amides, further expanding its utility in synthetic pathways.
  • Cyclizations : It participates in cyclization reactions, contributing to the formation of cyclic structures that are prevalent in natural products and pharmaceuticals .

Research is ongoing to explore the biological interactions of this compound with various biomolecules. Its potential as a ligand for receptors or enzymes is being investigated, which could lead to new therapeutic applications .

Data Tables

Application AreaDescriptionKey Findings
Pharmaceutical SynthesisUsed as a chiral building block for drug developmentEnhances potency and specificity of CNS-active compounds
Organic ChemistryServes as an intermediate for synthesizing esters, amides, and cyclic compoundsFacilitates complex molecular constructions
Biological ResearchInvestigated for interactions with biomolecules and potential therapeutic rolesOngoing studies on ligand-receptor interactions

Case Study 1: Synthesis of Biologically Active Morpholines

A study explored synthetic methodologies using this compound to create morpholinone-derived spiro-β-lactams. The research focused on installing quaternary stereocenters on the morpholine nucleus, which are often found in biologically active compounds. The study demonstrated successful transformations leading to high-yield products with specific stereochemical configurations .

Case Study 2: Development of CNS-active Compounds

Another significant application involved utilizing this compound in the design of central nervous system-active drugs. The compound was shown to enhance molecular interactions within drug scaffolds, leading to improved pharmacological profiles. This highlights its importance in medicinal chemistry and drug discovery processes .

Mechanism of Action

The mechanism of action of ®-Methyl morpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and context of use .

Comparison with Similar Compounds

Key Properties:

  • Boiling Point : 202.2 ± 30.0 °C (at 760 mmHg)
  • Safety : Hazard statement H302 ("Harmful if swallowed") with precautionary codes P280, P305+P351+P338 .
  • Stereochemistry : The (R)-enantiomer is critical in asymmetric synthesis, particularly in pharmaceutical intermediates where chirality influences biological activity.

The compound is supplied by manufacturers like American Elements in various packaging formats, including air-sensitive packaging under argon or vacuum for research applications .

(R)-Methyl morpholine-3-carboxylate belongs to a family of morpholine-based esters and salts. Below is a detailed comparison with structurally related compounds, emphasizing stereochemical, functional, and applicative differences.

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Similarity Score
This compound 1187933-47-6 C₆H₁₁NO₃ 145.16 Parent compound; (R)-enantiomer Reference
(S)-Methyl morpholine-3-carboxylate hydrochloride 1447972-26-0 C₆H₁₁NO₃·HCl ~181.62* (S)-enantiomer; hydrochloride salt 0.95
(R)-Morpholine-3-carboxylic acid hydrochloride 1187928-88-6 C₅H₉NO₃·HCl ~169.59* Carboxylic acid; (R)-enantiomer; salt form 1.00
Methyl morpholine-3-carboxylate hydrochloride 1214686-81-3 C₆H₁₁NO₃·HCl ~181.62* Racemic or unspecified stereochemistry 0.95

*Estimated by adding HCl (36.46 g/mol) to the parent compound’s molecular weight.

(a) Enantiomeric Pair: (R)- vs. (S)-Methyl Morpholine-3-Carboxylate Hydrochloride

  • Stereochemical Impact : The (S)-enantiomer (CAS 1447972-26-0) exhibits opposite chirality, which may alter its interaction with chiral catalysts or biological targets. For instance, in drug synthesis, enantiomers can display divergent pharmacokinetic profiles .
  • Salt Form : The hydrochloride salt enhances solubility in polar solvents compared to the free base, making it preferable in aqueous reaction conditions. CymitQuimica offers the hydrochloride salt at prices ranging from €27.00 (100 mg) to €426.00 (5 g), reflecting its utility in small-scale research .

(b) Functional Group Variation: (R)-Morpholine-3-Carboxylic Acid Hydrochloride

  • Carboxylic Acid vs. Ester: The free carboxylic acid (CAS 1187928-88-6) can participate in amide bond formation or act as a hydrogen-bond donor, unlike the ester group in the target compound. This expands its use in peptide coupling reactions .

(c) Racemic or Non-Stereospecific Forms

  • Methyl morpholine-3-carboxylate hydrochloride (CAS 1214686-81-3) lacks stereochemical specification, reducing its value in enantioselective syntheses but offering cost advantages in non-chiral applications .

Biological Activity

(R)-Methyl morpholine-3-carboxylate is a chemical compound with significant potential in various biological applications. Its molecular formula is C6_6H11_{11}NO3_3, and it has a molecular weight of approximately 145.16 g/mol. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been primarily studied for its interactions with biomolecules, particularly in the context of pharmacology and medicinal chemistry. Research indicates that this compound may act as a ligand, modulating the activity of specific receptors or enzymes involved in various physiological processes.

The biological activity of this compound is attributed to its ability to bind to molecular targets, influencing signal transduction pathways and metabolic processes. This interaction can lead to various pharmacological effects, including:

  • Inhibition of neurotransmitter reuptake : It has been identified as a potential inhibitor of norepinephrine and serotonin transporters, suggesting utility in treating disorders such as depression and anxiety .
  • Antimicrobial properties : Preliminary studies indicate that derivatives of morpholine compounds exhibit antimicrobial activity against various pathogens .

Case Studies and Experimental Data

  • Neurotransmitter Transport Inhibition :
    • A study highlighted the effectiveness of morpholine compounds, including this compound, as dual inhibitors of norepinephrine and serotonin transporters. This property suggests potential therapeutic applications in conditions like ADHD and generalized anxiety disorder .
  • Antimicrobial Activity :
    • A recent investigation into novel morpholine derivatives demonstrated significant antimicrobial effects against Staphylococcus aureus and other pathogens, with minimum inhibitory concentrations (MIC) indicating strong bioactivity . The structural modifications in these derivatives enhance their efficacy.
  • Cytotoxicity Studies :
    • In vitro cytotoxicity assays have shown that certain morpholine derivatives exhibit moderate cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). For instance, one derivative showed an IC50_{50} value of 86 μM against WRL-68 liver cancer cells .

Data Summary Table

Biological Activity Effect/Findings Reference
Neurotransmitter InhibitionDual inhibition of norepinephrine and serotonin transporters
Antimicrobial ActivityEffective against Staphylococcus aureus (MIC values)
Cytotoxicity against Cancer CellsModerate cytotoxicity (IC50_{50} = 86 μM)

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and stereochemical integrity of (R)-methyl morpholine-3-carboxylate?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is critical for confirming enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, should be used to verify structural integrity. For quantification, gas chromatography-mass spectrometry (GC-MS) paired with internal standards (e.g., deuterated analogs) improves accuracy. Always cross-validate results with polarimetry to confirm optical activity .

Q. How can researchers optimize the synthesis of this compound to minimize racemization?

  • Methodological Answer : Racemization during synthesis often occurs under basic or high-temperature conditions. Use mild, non-nucleophilic bases (e.g., Hunig’s base) in aprotic solvents (e.g., dichloromethane) to preserve stereochemistry. Monitor reaction progress via thin-layer chromatography (TLC) with chiral visualization agents. For asymmetric synthesis, consider enzymatic resolution using lipases or esterases to selectively hydrolyze undesired enantiomers .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert atmosphere (argon or nitrogen) in sealed, light-resistant containers at –20°C. Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) to assess degradation pathways. Use Karl Fischer titration to monitor moisture content in bulk samples .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in receptor-binding studies?

  • Methodological Answer : Conformational analysis via Monte Carlo Multiple Minimum (MCMM) searches is essential to identify dominant rotamers. For example, in cyclo[RGDf(Mor)] analogs, the (R)-isomer exhibited a single stable rotamer, while the (S)-isomer showed interconverting states, leading to reduced bioactivity. Use molecular dynamics simulations (e.g., AMBER or GROMACS) to correlate conformational stability with experimental IC50_{50} values .

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) data for morpholine derivatives?

  • Methodological Answer :

  • Step 1 : Perform meta-analysis of published SAR datasets to identify outliers.
  • Step 2 : Validate assay conditions (e.g., buffer pH, incubation time) to ensure reproducibility.
  • Step 3 : Use X-ray crystallography or cryo-EM to resolve binding poses of disputed compounds.
  • Step 4 : Apply multivariate statistical models (e.g., partial least squares regression) to decouple steric/electronic effects .

Q. How can researchers design docking studies to account for the conformational flexibility of this compound in macrocyclic systems?

  • Methodological Answer :

  • Pre-docking : Generate an ensemble of conformers via MCMM or molecular mechanics (MMFF94 force field).
  • Docking : Use flexible docking algorithms (e.g., AutoDock Vina or Glide SP/XP) with torsional sampling enabled.
  • Post-analysis : Cluster docking poses by RMSD and prioritize those with hydrogen bonds to key residues (e.g., Asp218 in integrin receptors). Validate with saturation transfer difference (STD) NMR .

Q. Critical Methodological Notes

  • Stereochemical Analysis : Always compare experimental optical rotation values with literature data to detect impurities .
  • Data Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) to mitigate bias in SAR reporting .
  • Ethical Compliance : Adhere to institutional guidelines for handling hygroscopic and reactive intermediates .

Properties

IUPAC Name

methyl (3R)-morpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYXIRKYWOEDRA-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363820
Record name (R)-METHYL MORPHOLINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187933-47-6
Record name Methyl (3R)-3-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187933-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-METHYL MORPHOLINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Morpholine-3-carboxylic acid hydrochloride (1.04 g) was dissolved in methanol (20 ml) and the solution cooled to -20° C. Thionyl chloride (1 ml) was added dropwise to the stirred reaction mixture such that the temperature did not rise above -10°. After the addition was complete the reaction mixture was stirred at room temperature for 16 h. The solvent was removed in vacuo and the resultant pale grey residue was partitioned between 2N Na2CO3 and dichloromethane. The organic phase was separated, dried, and the solvent was removed in vacuo to give the title compound as an oil (220 mg).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.